6-METHYL-4-(3-NITROPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE
Overview
Description
6-METHYL-4-(3-NITROPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is a complex organic compound that belongs to the class of pyranoquinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyranoquinoline core with a nitrophenyl group and a methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-(3-NITROPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE can be achieved through various synthetic routes. One common method involves the three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum’s acid catalyzed by L-proline . This reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-4-(3-NITROPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-METHYL-4-(3-NITROPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-METHYL-4-(3-NITROPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine, chloroquine, and quinidine share a similar quinoline core.
Pyranoquinoline Derivatives: Other pyranoquinoline derivatives with different substituents.
Uniqueness
6-METHYL-4-(3-NITROPHENYL)-2H,3H,4H,5H,6H-PYRANO[3,2-C]QUINOLINE-2,5-DIONE is unique due to its specific combination of a nitrophenyl group and a pyranoquinoline core
Properties
IUPAC Name |
6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-20-15-8-3-2-7-13(15)18-17(19(20)23)14(10-16(22)26-18)11-5-4-6-12(9-11)21(24)25/h2-9,14H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHMPPHSHXVNIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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